2,6-Di-tert-butyl-4-nitrophenol
Overview
Description
2,6-Di-tert-butyl-4-nitrophenol is an aromatic compound that belongs to the class of phenol derivatives. It is characterized by the presence of two tert-butyl groups and a nitro group attached to a phenol ring. This compound appears as a yellow crystalline powder and is relatively soluble in organic solvents but insoluble in water .
Scientific Research Applications
2,6-Di-tert-butyl-4-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used as an antioxidant in the stabilization of polymers and other materials.
Mechanism of Action
Target of Action
2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a derivative of 2,6-di-tert-butylphenol, an antioxidant additive commonly used in gasoline, jet, and diesel fuels . The primary target of DBNP is the process of ATP-generating oxidative phosphorylation .
Mode of Action
DBNP acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the inner mitochondrial membrane, leading to the dissipation of energy as heat instead of being used for ATP synthesis . This uncoupling effect is due to the nitro group in DBNP, which forms complexes with certain metal ions in an unusual nitronato-quinone resonance form .
Biochemical Pathways
The primary biochemical pathway affected by DBNP is the oxidative phosphorylation pathway, a crucial process for energy production in cells . By uncoupling this process, DBNP disrupts the normal energy metabolism in cells, potentially leading to cellular dysfunction.
Pharmacokinetics
Due to its lipophilic nature and a pka value of 68, DBNP is expected to have enhanced passive-diffusion kinetics across biological membranes at the physiological pH of 74 . This suggests that DBNP may have good bioavailability.
Result of Action
The primary result of DBNP’s action is the disruption of energy metabolism in cells due to the uncoupling of oxidative phosphorylation This can lead to a decrease in ATP production and an increase in heat production
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBNP. For example, DBNP is formed when lubrication oil mist containing the antioxidant additive 2,6-di-tert-butylphenol passes through an electrostatic precipitator and is nitrated . Therefore, the presence and concentration of DBNP can be influenced by factors such as the type of fuel used and the specific conditions of combustion . Furthermore, DBNP has been detected in surface waters, suggesting that it can persist in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,6-Di-tert-butyl-4-nitrophenol is an uncoupler of ATP-generating oxidative phosphorylation . Its bulky tert-butyl groups provide steric hindrance, which is a subject of study in relation to the spatial configuration and how it affects the compound’s reactivity and protective capabilities .
Cellular Effects
The in vitro findings suggest that this compound is an inhibitor of mitochondrial respiration . The toxicity profile of this compound is similar to that of 2,4-dinitrophenol (2,4-DNP), a well-recognized inhibitor of mitochondrial respiration .
Molecular Mechanism
It is known to act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production .
Preparation Methods
2,6-Di-tert-butyl-4-nitrophenol can be synthesized through the nitration of 2,6-di-tert-butylphenol. The reaction typically involves the use of nitric acid as the nitrating agent. The optimal conditions for this reaction include a nitric acid concentration of 30%, a mole ratio of 2,6-di-tert-butylphenol to nitric acid of 1:1.5, and a reaction time of 10 hours. Under these conditions, the yield of the product is approximately 81.6%, and the melting point is around 156.9 to 157.8°C .
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-nitrophenol is similar to other nitrophenol derivatives, such as 2,4-dinitrophenol. it is unique due to the presence of the bulky tert-butyl groups, which influence its chemical reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding interactions and stability .
Similar compounds include:
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to uncouple oxidative phosphorylation.
2,6-Di-tert-butylphenol: A precursor in the synthesis of this compound and used as an antioxidant.
Properties
IUPAC Name |
2,6-ditert-butyl-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKUUOTWLWJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021559 | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-40-5 | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Di-tert-butyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DI-TERT-BUTYL-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4V8VYQ7XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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